molecular formula C17H16O3 B600365 3,4-Dimethoxychalcone CAS No. 5416-71-7

3,4-Dimethoxychalcone

Cat. No. B600365
CAS RN: 5416-71-7
M. Wt: 268.31
InChI Key:
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Description

3,4-Dimethoxychalcone is a caloric restriction mimetic . It has been shown to enhance TFEB-mediated autophagy and alleviate pyroptosis and necroptosis after spinal cord injury . The molecular formula is C17H16O3 .


Synthesis Analysis

3,4-Dimethoxychalcone can be synthesized by the Claisen-Schmidt condensation using 3,4-dimethoxybenzaldehyde and 4′-hydroxyacetophenone as reagents with ultrasonic radiation and dry HCl (g) as a catalyst . Another method involves the condensation reaction between acetophenone and benzaldehyde in 50% potassium hydroxide at room temperature .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxychalcone consists of 17 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 268.307 Da and the monoisotopic mass is 268.109955 Da .


Chemical Reactions Analysis

3,4-Dimethoxychalcone was produced by reacting 4-nitroacetophenone with veratraldehyde in ethanol with NaOH 15% (w/v) as a catalyst . The reaction was performed by refluxing 0.31 g (1 mmol) of chalcone, 0.32 g (3 mmol) phenylhydrazine, and 7.5 mL glacial acetic acid in 10 mL of ethanol .


Physical And Chemical Properties Analysis

The density of 3,4-Dimethoxychalcone is 1.1±0.1 g/cm3. It has a boiling point of 421.8±45.0 °C at 760 mmHg. The vapour pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 67.6±3.0 kJ/mol and the flash point is 200.7±15.1 °C .

Scientific Research Applications

Autophagy Induction

3,4-DC has been identified as an inducer of autophagy in several cell lines from endothelial, myocardial, and myeloid/macrophagic origin . Autophagy is an evolutionarily conserved cellular process culminating in the lysosomal degradation of dispensable and potentially harmful material present in the cytoplasm of cells . This makes 3,4-DC a potential candidate for research in diseases where autophagy plays a crucial role.

Anti-Atherosclerotic Activity

Research has shown that 3,4-DC has potent anti-atherogenic activity . In mouse models of atherosclerosis, 3,4-DC was found to reduce neointimal hyperplasia and aortic lesions . This suggests that 3,4-DC could be a potential therapeutic agent for atherosclerosis.

Cardiovascular Aging Prevention

3,4-DC has been shown to prevent cardiovascular aging and age-associated diseases including atherosclerosis . This is due to its ability to induce autophagy, which is thought to be one of the major hallmarks of systemic and cardiovascular aging .

Alleviation of Spinal Cord Injury

3,4-DC has been found to enhance TFEB-mediated autophagy and alleviate pyroptosis and necroptosis after spinal cord injury . This suggests that 3,4-DC could be a potential therapeutic agent for spinal cord injuries.

Caloric Restriction Mimetic

3,4-DC has been identified as a caloric restriction mimetic . Caloric restriction mimetics mimic the favorable effects of caloric restriction and have been shown to have therapeutic effects in neuroinflammatory disease .

Neuroprotective Effect

Research has suggested that 3,4-DC exerts a neuroprotective effect in spinal cord injury . This is due to its ability to enhance TFEB-mediated autophagy and alleviate pyroptosis and necroptosis .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

3,4-Dimethoxychalcone stands out as an autophagy inducer with potent antiatherogenic activity . It promotes functional recovery by upregulating TFEB-mediated autophagy and inhibiting pyroptosis and necroptosis after spinal cord injury, which may have potential clinical application value .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHZPTCZLWATBZ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxychalcone

CAS RN

53744-27-7, 5416-71-7
Record name NSC237973
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Record name Chalcone,4-dimethoxy-
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Record name 3,4-Dimethoxychalcone
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Q & A

Q1: What is the primary mechanism of action of 3,4-Dimethoxychalcone (3,4-DC) at the cellular level?

A1: 3,4-Dimethoxychalcone acts as a caloric restriction mimetic (CRM). [, ] This means it can mimic the beneficial effects of caloric restriction, a dietary intervention known to promote health and longevity. 3,4-DC achieves this by stimulating a cellular process called autophagy, specifically macroautophagy, which is responsible for degrading and recycling cellular components. [, ] 3,4-DC triggers autophagy by activating the transcription factors TFEB and TFE3, which then promote the expression of genes involved in autophagy. []

Q2: How does 3,4-Dimethoxychalcone influence autophagy in the context of spinal cord injury?

A2: Research indicates that 3,4-Dimethoxychalcone promotes functional recovery after spinal cord injury by enhancing TFEB-mediated autophagy. [] This upregulation of autophagy helps to inhibit two other forms of cell death, pyroptosis and necroptosis, further contributing to its protective effect in this context. []

Q3: What role does the AMPK-TRPML1-calcineurin signaling pathway play in the activity of 3,4-Dimethoxychalcone?

A3: Studies suggest that 3,4-Dimethoxychalcone can partially regulate TFEB activity through the AMPK-TRPML1-calcineurin signaling pathway. [] This pathway is known to be involved in various cellular processes, including autophagy regulation, and its modulation by 3,4-DC adds another layer to the compound's mechanism of action. []

Q4: What is the significance of TFEB in the therapeutic effects of 3,4-Dimethoxychalcone, particularly in cardiac ischemia/reperfusion injury?

A4: Research indicates that TFEB plays a crucial role in the cardioprotective effects of 3,4-Dimethoxychalcone. [] During ischemia/reperfusion injury, TFEB activation leads to the upregulation of autophagy, which can become dysregulated and lead to a form of cell death called autosis. [] 3,4-DC, by activating TFEB, can exacerbate this autophagic activity and potentially worsen myocardial injury in this specific context. []

Q5: What are the potential therapeutic applications of 3,4-Dimethoxychalcone based on its observed biological activities?

A5: Based on its biological activity, 3,4-Dimethoxychalcone has shown potential in preclinical studies for several therapeutic applications:

  • Cancer Therapy: 3,4-DC has demonstrated the ability to enhance the efficacy of anticancer chemotherapy, potentially through its influence on the immune system and tumor microenvironment. [] More research is necessary to explore its potential as an adjuvant therapy.
  • Neuroprotection: The compound's ability to reduce glial scar formation and promote functional recovery after spinal cord injury suggests potential for neuroprotective therapies. [] Further research is needed to explore applications in other neurological conditions.

Q6: What is the molecular formula and weight of 3,4-Dimethoxychalcone?

A6: The molecular formula of 3,4-Dimethoxychalcone is C17H16O3. Its molecular weight is 268.3 g/mol. []

Q7: What spectroscopic data is available to characterize 3,4-Dimethoxychalcone?

A7: Several research papers mention the use of various spectroscopic techniques to characterize 3,4-Dimethoxychalcone:

  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups within the molecule. [, , , ]
  • Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are used to determine the structure and confirm the identity of the compound. [, , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze the purity of the synthesized compound and confirm its molecular weight. [, , , ]
  • UV-Vis Spectrophotometry: This technique is used to measure the ultraviolet (UV) absorbance of 3,4-Dimethoxychalcone, which is relevant to its potential use in sunscreen products. [, , , ]

Q8: Has 3,4-Dimethoxychalcone demonstrated any potential for use in sunscreen formulations?

A8: Yes, research indicates that 3,4-Dimethoxychalcone possesses properties that make it a candidate for sunscreen formulations:

  • UV Absorption: It exhibits UV absorption capabilities, particularly in the UVA range, making it potentially beneficial for protecting the skin from harmful UV radiation. [, , , ]
  • Antioxidant Activity: 3,4-DC exhibits antioxidant activity, which can further contribute to its protective effects against UV-induced skin damage. [, , ]
  • Formulation Potential: Studies have explored incorporating 3,4-Dimethoxychalcone into various topical formulations, including gels, creams, and microemulsions, to assess its stability and efficacy as a sunscreen agent. [, , ]

Q9: Does the structure of 3,4-Dimethoxychalcone lend itself to forming stable formulations?

A9: Research suggests that 3,4-Dimethoxychalcone can be formulated into stable topical preparations:

  • Gel Formulations: Studies have successfully incorporated 3,4-DC into gel formulations, demonstrating good physical stability over time. [, ]
  • Cream Formulations: Research has shown that 3,4-DC can be incorporated into cream formulations with good stability profiles, suitable for topical application. []
  • Microemulsions: Investigations into microemulsions containing 3,4-DC have shown promise in terms of stability and potential for enhancing skin penetration. []

Q10: How does the chemical structure of chalcones relate to their biological activity, specifically focusing on 3,4-Dimethoxychalcone?

A10: The core structure of chalcones, including 3,4-Dimethoxychalcone, features an α,β-unsaturated carbonyl system, which contributes significantly to their biological activity. [] Modifications to this core structure, such as the addition of different substituents, can alter their reactivity and influence their biological effects:

  • Methoxy Groups: The presence of methoxy groups at the 3 and 4 positions of the B-ring in 3,4-Dimethoxychalcone is thought to contribute to its anti-inflammatory activity. []
  • Hydroxy Groups: While 3,4-DC does not have hydroxy groups on the A-ring, other chalcones with hydroxy groups often exhibit increased radical scavenging activity and antioxidant potential. []
  • Michael Acceptor Reactivity: The α,β-unsaturated carbonyl system of chalcones makes them Michael acceptors, allowing them to react with nucleophilic sulfhydryl groups on proteins. This reactivity is thought to be crucial for their ability to modulate cellular signaling pathways and exert biological effects. []

Q11: What in vitro studies have been conducted to investigate the antileishmanial activity of 3,4-Dimethoxychalcone and related chalcones?

A11: In vitro studies have explored the antileishmanial activity of 3,4-Dimethoxychalcone and other naturally occurring chalcones:

  • Activity against Leishmania species: Research has demonstrated the activity of 3,4-DC against Leishmania donovani, L. infantum, L. enrietii, and L. major, indicating its potential as a starting point for developing antileishmanial agents. []
  • Mechanism of Action: While the precise mechanism of action against Leishmania is still under investigation, it is believed that chalcones like 3,4-DC may interfere with parasite-specific metabolic pathways or essential enzymes. []
  • Cytotoxicity: It is important to note that 3,4-DC and other antileishmanial chalcones have also shown some level of cytotoxicity towards mammalian cells in vitro. [] Further research is needed to develop analogs with improved selectivity and reduced toxicity.

Q12: Has the potential for 3,4-Dimethoxychalcone to act as an inhibitor of the epidermal growth factor receptor (EGFR) been explored through computational methods?

A12: Yes, molecular docking studies have been employed to assess the potential of 3,4-Dimethoxychalcone and its derivatives as EGFR inhibitors:

  • Binding Affinity: Computational simulations have shown that 3,4-DC and related compounds can dock into the active site of EGFR, suggesting potential as inhibitors of this receptor tyrosine kinase. []
  • Structure-Activity Relationship: Modifications to the chalcone structure, such as the introduction of hydroxy groups, have been shown to influence their binding affinity for EGFR in silico, providing insights for the development of more potent analogs. []
  • Pharmacokinetic Predictions: Computational platforms, such as pkCSM, have been used to predict the pharmacokinetic properties of 3,4-DC, including absorption, distribution, metabolism, excretion, and toxicity, providing valuable information for further drug development efforts. []

Q13: What analytical techniques are commonly employed for the characterization, quantification, and monitoring of 3,4-Dimethoxychalcone?

A13: Researchers use various analytical techniques for characterizing, quantifying, and monitoring 3,4-Dimethoxychalcone:

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly used to separate, identify, and quantify 3,4-DC in complex mixtures, such as plant extracts or biological samples. []
  • Spectroscopic Methods: UV-Vis spectrophotometry is employed for quantifying 3,4-DC in solutions based on its specific absorbance properties. []
  • Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry, enabling accurate identification and quantification of 3,4-DC in complex matrices. []

Q14: What is the historical context and are there any significant milestones in the research of 3,4-Dimethoxychalcone?

A14: While a comprehensive historical overview of 3,4-Dimethoxychalcone research is beyond the scope of this Q&A, some key milestones include:

  • Early Synthesis and Characterization: The synthesis and initial characterization of 3,4-DC likely occurred in the early to mid-20th century, as chalcones have been a subject of chemical synthesis for many decades. []
  • Discovery of Biological Activities: Research into the biological activities of 3,4-DC, including its anti-inflammatory, antioxidant, and potential anticancer properties, has gained momentum in recent decades. []
  • Identification as a Caloric Restriction Mimetic: The identification of 3,4-DC as a caloric restriction mimetic, capable of inducing autophagy and promoting health benefits associated with caloric restriction, represents a significant milestone in understanding its therapeutic potential. [, ]

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